amine CAS No. 1248915-22-1](/img/structure/B1456303.png)
[(6-Methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine
Übersicht
Beschreibung
“(6-Methylpyridin-2-yl)methylamine” is a chemical compound with the molecular formula C10H12N2 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17N3/c1-11-5-3-7-13(16-11)9-15-10-14-8-4-6-12(2)17-14/h3-8,15H,9-10H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Coordination Chemistry
Pyridyl-substituted phosphines, such as the compound , are extensively used in coordination chemistry. They are fundamental in forming complexes with metal ions due to their ability to coordinate in multiple modes . This versatility makes them suitable for designing catalysts and materials with specific electronic and structural properties.
Catalysis
The ligand’s structure allows for the formation of transition metal complexes that exhibit extraordinary coordination behavior and catalytic activity . These complexes can be used in various catalytic processes, including cross-coupling reactions, which are pivotal in creating complex organic compounds.
Selective Oxygenation
Complexes formed with this ligand have been studied for their ability to selectively oxygenate C–H and C=C bonds using hydrogen peroxide . This selective oxygenation is crucial for the synthesis of fine chemicals and pharmaceuticals, as it allows for the functionalization of molecules without the need for harsh conditions.
Pharmaceutical Applications
The pyridyl moiety is a component of several key biomolecules and is employed in pharmaceuticals . Its presence in ligands can lead to the development of new drugs with improved efficacy and reduced side effects.
Supramolecular Chemistry
Pyridylphosphine ligands are used in supramolecular chemistry due to their ability to form stable complexes with various metals . These complexes can be utilized to create molecular assemblies that have potential applications in nanotechnology and materials science.
Organometallic Chemistry
In organometallic chemistry, these ligands are used to synthesize metal-organic frameworks (MOFs) and other coordination polymers . These materials have applications in gas storage, separation, and catalysis due to their porous nature and customizable structures.
Crystal Engineering
The ligand’s ability to adopt different coordination geometries makes it suitable for crystal engineering . By manipulating the ligand-metal interactions, researchers can design crystals with desired properties, such as porosity or optical activity.
Environmental Remediation
Metal complexes with pyridylphosphine ligands can be designed to catalyze the breakdown of environmental pollutants . These catalysts can be used in water treatment and air purification systems to remove harmful substances efficiently.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds such as propargylamines have been reported to target monoamine oxidase (mao), specifically the mao-b isoform . This enzyme is responsible for neurodegenerative diseases like Alzheimer’s disease .
Mode of Action
Propargylamine derivatives like pargyline act as irreversible selective mao-b inhibitor drugs . They bind to the active site of the enzyme and inhibit its function .
Biochemical Pathways
Inhibition of mao-b by propargylamine derivatives can affect the metabolism of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin . This can have downstream effects on various neurological processes.
Result of Action
The inhibition of mao-b by propargylamine derivatives can prevent the breakdown of monoamine neurotransmitters, potentially leading to increased levels of these neurotransmitters in the brain . This can have various effects, depending on the specific neurotransmitter involved.
Eigenschaften
IUPAC Name |
N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-3-7-11-8-10-6-4-5-9(2)12-10/h1,4-6,11H,7-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUYZIDVHHOXNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CNCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(6-Methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




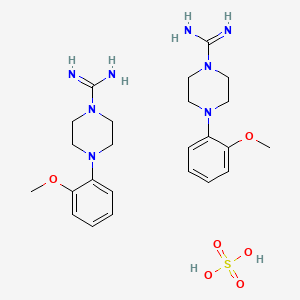
![2-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1456224.png)
![2-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456226.png)
![Methyl (2S,4S)-4-{4-[(benzyloxy)carbonyl]phenoxy}-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456227.png)
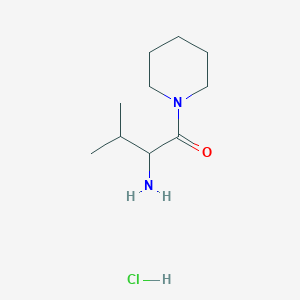
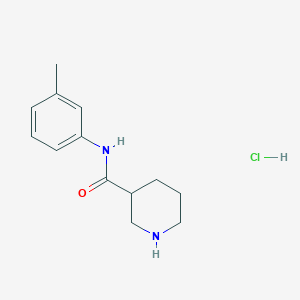
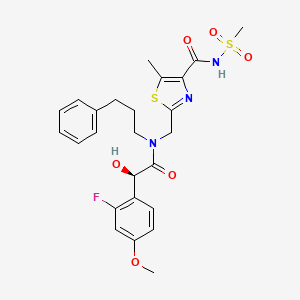
![2-Methyl-3-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B1456233.png)
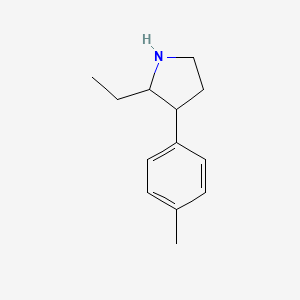
![3-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456237.png)
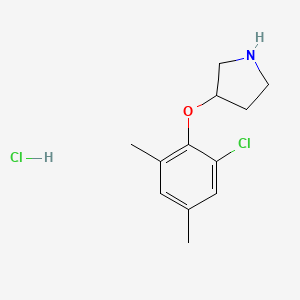
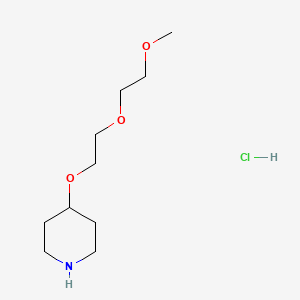
![Methyl (2S,4S)-4-[2,4-DI(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456243.png)